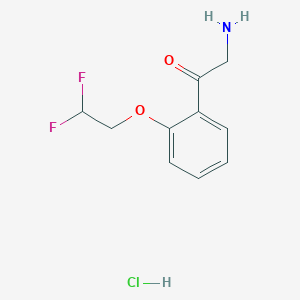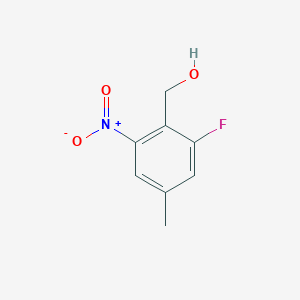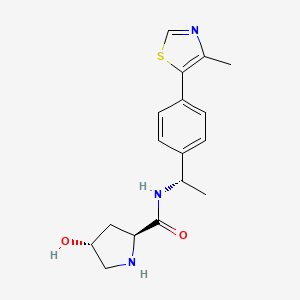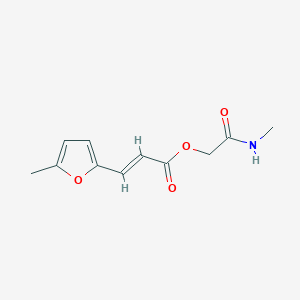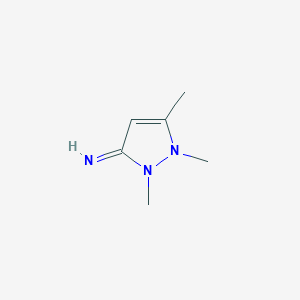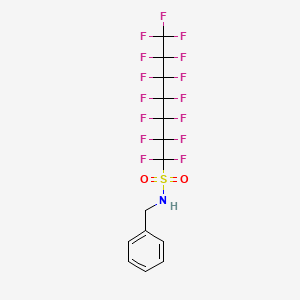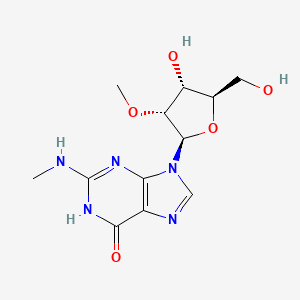
n2,2'-O-dimethylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,2’-O-Dimethylguanosine is a modified nucleoside, specifically a purine nucleoside analog. It is a derivative of guanosine where two methyl groups are added to the nitrogen atoms at positions 2 and 2’ of the guanine base. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N2,2’-O-dimethylguanosine involves the methylation of guanosine. One convenient method for its preparation includes the use of 2-(p-nitrophenyl)ethyl group instead of the benzyl protecting group for the O6 position of the guanosine . The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for N2,2’-O-dimethylguanosine are not well-documented in the public domain. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N2,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: The addition of methyl groups to the nitrogen atoms.
Oxidation: Potential oxidation of the guanine base.
Substitution: Substitution reactions involving the guanine base.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major product of the methylation reaction is N2,2’-O-dimethylguanosine itself. Other potential products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N2,2’-O-Dimethylguanosine has several scientific research applications:
Mécanisme D'action
N2,2’-O-Dimethylguanosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleic acids, leading to cell cycle arrest and programmed cell death . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-Methylguanosine: A single methyl group added to the nitrogen at position 2 of guanine.
N2,N2-Dimethylguanosine: Similar to N2,2’-O-dimethylguanosine but without the O-methylation.
Uniqueness
N2,2’-O-Dimethylguanosine is unique due to its dual methylation at both the nitrogen atoms and the oxygen atom at position 2’. This modification significantly alters its chemical properties and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H17N5O5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
OJTAZBNWKTYVFJ-IOSLPCCCSA-N |
SMILES isomérique |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canonique |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


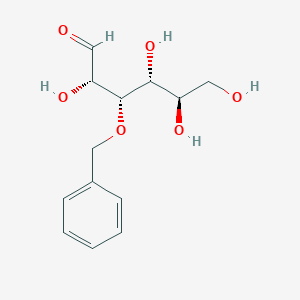
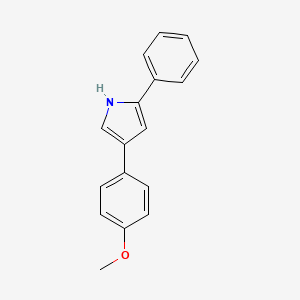
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)


